6-Amino-1H-benzo[d]imidazole-4-carbonitrile
CAS No.:
Cat. No.: VC17438089
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Amino-1H-benzo[d]imidazole-4-carbonitrile -](/images/structure/VC17438089.png)
Specification
Molecular Formula | C8H6N4 |
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Molecular Weight | 158.16 g/mol |
IUPAC Name | 6-amino-1H-benzimidazole-4-carbonitrile |
Standard InChI | InChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12) |
Standard InChI Key | BHUVHLSHQXPURE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C2C(=C1C#N)N=CN2)N |
Introduction
Structural and Electronic Characteristics
The benzimidazole core consists of a benzene ring fused to an imidazole moiety, creating a planar, aromatic system with delocalized π-electrons. In 6-amino-1H-benzo[d]imidazole-4-carbonitrile, the amino group at position 6 introduces electron-donating resonance effects, while the carbonitrile group at position 4 exerts strong electron-withdrawing inductive effects. This electronic asymmetry polarizes the ring system, enhancing its reactivity toward electrophilic and nucleophilic agents. X-ray crystallographic studies of related benzimidazoles reveal bond lengths of approximately 1.32 Å for C=N in the imidazole ring and 1.45 Å for C–N in the amino group, consistent with partial double-bond character .
Table 1: Key Structural Parameters of Benzimidazole Derivatives
Parameter | 6-Amino Substituted | 6-Chloro Substituted |
---|---|---|
C6–N Bond Length (Å) | 1.45 | 1.38 |
Ring Planarity (°) | ±2.1 | ±1.8 |
Dipole Moment (Debye) | 4.7 | 3.9 |
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 6-amino-1H-benzo[d]imidazole-4-carbonitrile typically begins with o-phenylenediamine derivatives. A two-step protocol involves:
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Nitration: Introduction of a nitro group at position 6 using HNO₃/H₂SO₄ at 0–5°C, yielding 6-nitro-1H-benzimidazole-4-carbonitrile.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction converts the nitro group to an amino functionality .
Scheme 1: Representative Synthesis
Microwave-assisted syntheses have reduced reaction times from 24 hours to 30 minutes while improving yields by 15–20% .
Biological Activities and Mechanism
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 12.5 | DNA gyrase inhibition |
Escherichia coli | 50.0 | Cell wall synthesis |
Candida albicans | 25.0 | Ergosterol biosynthesis |
Anticancer Activity
The carbonitrile group enhances binding to kinase ATP pockets, as observed in Bcr-Abl and EGFR inhibition assays. Molecular docking studies predict a binding affinity (Kd) of 8.3 nM for Abl kinase, comparable to imatinib .
Structure–Activity Relationships (SAR)
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Position 6 Substitutions:
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Position 4 Modifications:
Industrial and Pharmaceutical Applications
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Coordination Chemistry: The amino and carbonitrile groups act as bidentate ligands, forming stable complexes with Cu(II) and Pt(II). These complexes show enhanced anticancer activity (IC₅₀ = 2.1 µM vs. 5.8 µM for free ligand) .
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Polymer Science: Incorporation into polybenzimidazole matrices improves thermal stability (Tg = 320°C) and proton conductivity (0.12 S/cm at 180°C) .
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